Fmoc-NMe-PEG2-acid
CAS No.:
Cat. No.: VC13710149
Molecular Formula: C23H27NO6
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H27NO6 |
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Molecular Weight | 413.5 g/mol |
IUPAC Name | 3-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C23H27NO6/c1-24(11-13-29-15-14-28-12-10-22(25)26)23(27)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,25,26) |
Standard InChI Key | BTMIEOCTHKTICD-UHFFFAOYSA-N |
SMILES | CN(CCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CN(CCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Nomenclature
Fmoc-N-methyl-N-amido-PEG2-acid belongs to the class of Fmoc-protected PEG derivatives. Its structure comprises three key components:
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Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety serves as a temporary protecting group for the amine, which can be removed under basic conditions (e.g., piperidine) to expose a free amine for further reactions .
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PEG Spacer: A short, two-unit polyethylene glycol (PEG2) chain provides hydrophilicity and flexibility, reducing immunogenicity and enhancing biocompatibility in biological systems .
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Terminal Carboxylic Acid: The -COOH group facilitates conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/HATU), forming stable amide bonds .
The methyl group on the amide nitrogen distinguishes this compound from non-methylated analogs like Fmoc-NH-PEG2-COOH (CAS: 872679-70-4). This modification may reduce undesired side reactions during peptide synthesis by minimizing hydrogen bonding interactions .
Synthesis and Physicochemical Properties
Key Properties
The methyl group increases hydrophobicity slightly compared to non-methylated analogs, as evidenced by its molecular weight (413.46 vs. 399.44 for Fmoc-NH-PEG2-COOH) . This may influence critical micelle concentration (CMC) values in nanocarrier systems .
Applications in Biomedical Research
Drug Delivery Systems
Fmoc-N-methyl-N-amido-PEG2-acid is integral to designing stimuli-responsive nanocarriers. For example:
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Nanomicelles: PEGylated Fmoc derivatives form micelles with low CMC values (e.g., 0.005–0.01 mM), enabling efficient encapsulation of hydrophobic drugs like paclitaxel . The methyl group may enhance π-π stacking and hydrophobic interactions, improving drug loading capacity .
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ADCs: As a cleavable linker, it conjugates antibodies to cytotoxic payloads. The PEG spacer minimizes steric hindrance, ensuring antigen-binding efficiency .
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this reagent introduces PEG spacers between amino acid residues. The methyl group reduces aggregation-prone interactions, enhancing peptide solubility . A study demonstrated that PEGylated insulin conjugates using similar linkers exhibited glucose-responsive release profiles .
PROTAC Development
The compound serves as a heterobifunctional linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. Its hydrophilicity improves cellular uptake and proteasomal degradation efficiency .
Comparative Analysis with Related Compounds
Parameter | Fmoc-NMe-PEG2-acid | Fmoc-NH-PEG2-acid |
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CAS Number | 1807518-77-9 | 872679-70-4 |
Molecular Weight | 413.46 g/mol | 399.44 g/mol |
Amine Protection | Fmoc-NMe | Fmoc-NH |
Stability | Enhanced (reduced hydrolysis) | Moderate |
Drug Loading Capacity | High (hydrophobic interactions) | Moderate |
The methyl group in Fmoc-NMe-PEG2-acid confers superior stability in physiological pH conditions, making it preferable for in vivo applications .
Research Advancements and Challenges
Recent Studies
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Nanocarrier Optimization: A 2015 study on PEGylated Fmoc-amino acid conjugates revealed that structural modifications (e.g., methyl groups) significantly affect micelle size and drug release kinetics. Fmoc-Lys(Cbz)-PEG2000 analogs achieved 85% paclitaxel encapsulation efficiency .
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Peptide-PEG Conjugates: Methylated PEG linkers reduced renal clearance rates by 40% compared to non-PEGylated peptides, extending half-life in murine models .
Challenges
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